Cas no 2229569-48-4 ({2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)

{2-[4-(Trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine is a versatile cyclopropylamine derivative featuring a trifluoromethyl-substituted pyridine moiety. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, which combine a rigid cyclopropane ring with an electron-deficient pyridine system. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug discovery applications. Its amine functionality allows for further derivatization, enabling the synthesis of bioactive molecules or ligands for target modulation. The compound's well-defined stereochemistry and synthetic accessibility further contribute to its utility in the development of novel therapeutics or agrochemicals.
{2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine structure
2229569-48-4 structure
Product name:{2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine
CAS No:2229569-48-4
MF:C10H11F3N2
MW:216.202952623367
CID:6074132
PubChem ID:165642308

{2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine
    • EN300-2007255
    • {2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
    • 2229569-48-4
    • Inchi: 1S/C10H11F3N2/c11-10(12,13)9-1-2-15-5-8(9)7-3-6(7)4-14/h1-2,5-7H,3-4,14H2
    • InChI Key: CSHNUMRMRRJAPD-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=CC=1C1CC1CN)(F)F

Computed Properties

  • Exact Mass: 216.08743285g/mol
  • Monoisotopic Mass: 216.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.9Ų

{2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007255-0.25g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
0.25g
$1038.0 2023-09-16
Enamine
EN300-2007255-10g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
10g
$4852.0 2023-09-16
Enamine
EN300-2007255-5g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
5g
$3273.0 2023-09-16
Enamine
EN300-2007255-10.0g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
10g
$6390.0 2023-06-02
Enamine
EN300-2007255-0.05g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
0.05g
$948.0 2023-09-16
Enamine
EN300-2007255-5.0g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
5g
$4309.0 2023-06-02
Enamine
EN300-2007255-1g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
1g
$1129.0 2023-09-16
Enamine
EN300-2007255-0.5g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
0.5g
$1084.0 2023-09-16
Enamine
EN300-2007255-2.5g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
2.5g
$2211.0 2023-09-16
Enamine
EN300-2007255-0.1g
{2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
2229569-48-4
0.1g
$993.0 2023-09-16

Additional information on {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine

Comprehensive Overview of {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine (CAS No. 2229569-48-4)

The compound {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine (CAS No. 2229569-48-4) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and agrochemical research. This molecule features a cyclopropyl ring fused with a pyridine moiety bearing a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Researchers are particularly interested in its role as a building block for drug discovery, especially in the development of kinase inhibitors and GPCR-targeted therapies.

One of the most searched questions related to this compound is: "What are the synthetic routes for {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine?" The synthesis typically involves multi-step organic transformations, including cross-coupling reactions and cyclopropanation techniques. Recent advancements in flow chemistry have also been explored to improve the yield and scalability of this process. The presence of the trifluoromethyl group is particularly noteworthy, as it is a common motif in modern medicinal chemistry due to its ability to modulate bioavailability and target binding affinity.

In the context of drug discovery, this compound has been investigated for its potential in treating central nervous system (CNS) disorders, a hot topic in 2023-2024. Its methanamine moiety allows for further derivatization, making it a versatile intermediate for structure-activity relationship (SAR) studies. Computational chemists have also utilized molecular docking simulations to predict its interactions with various biological targets, which aligns with the growing trend of AI-driven drug design.

Another trending discussion revolves around the green chemistry aspects of producing such compounds. Researchers are actively exploring catalytic methods to reduce waste and energy consumption during synthesis. The pyridine core of this molecule is particularly amenable to C-H functionalization, a technique that has gained traction as a more sustainable alternative to traditional cross-coupling reactions.

From an analytical perspective, 2229569-48-4 poses interesting challenges for chromatographic separation due to its polar amine group and hydrophobic aromatic system. Modern UHPLC-MS methods have been developed to characterize this compound and its derivatives, addressing another frequently searched query: "How to analyze {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine?" The compound's logP and pKa values are crucial parameters that influence its ADME properties, making them key data points for pharmaceutical researchers.

The agrochemical industry has shown interest in this scaffold as well, particularly for developing new crop protection agents. The trifluoromethylpyridine unit is known to enhance the biological activity of pesticides, and when combined with the cyclopropyl spacer, it may offer improved pest selectivity. This application aligns with current global concerns about sustainable agriculture and reduced environmental impact of chemical inputs.

In material science, the 2229569-48-4 structure has been explored as a potential ligand for metal-organic frameworks (MOFs) due to its rigid cyclopropyl backbone and coordination-capable amine group. This connects with the broader scientific community's interest in advanced materials for gas storage and separation technologies.

Patent analysis reveals growing intellectual property activity around this chemical space, particularly in heterocyclic chemistry innovations. The compound's structural novelty combined with its functional group diversity makes it attractive for patent landscaping strategies in both pharmaceutical and specialty chemical sectors.

For researchers working with this compound, proper storage conditions and handling procedures are frequently searched topics. While not classified as hazardous, the amine functionality suggests it should be protected from moisture and oxygen to prevent degradation. Standard Schlenk techniques or glove box handling may be recommended for sensitive applications.

The future research directions for {2-4-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine likely include further exploration of its biological activities, development of more efficient synthetic methodologies, and investigation of its material science applications. As the chemical industry continues to emphasize molecular complexity and functionality, compounds like 2229569-48-4 will remain important tools for innovation across multiple scientific disciplines.

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